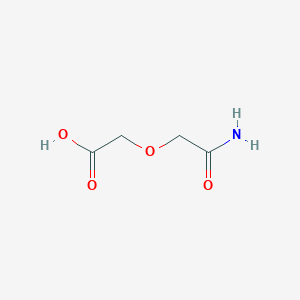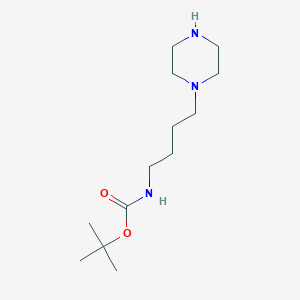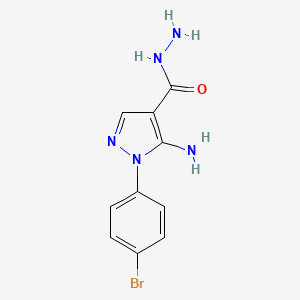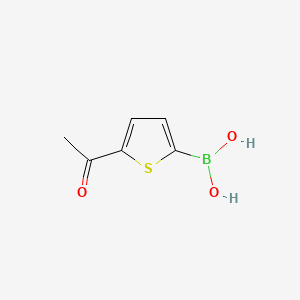
Ethyl (1-aminocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, such as ring-closing metathesis, Grignard reactions, and Lossen rearrangement. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allowed for good yields without racemization .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing significant stabilization by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The papers describe various chemical reactions that these compounds undergo. Cyclization reactions are common, as seen in the conversion of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to different octahydrophenanthrene derivatives . Additionally, the substitution of functional groups to create new derivatives is another common reaction, such as the synthesis of ethyl 2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-heteroarylaminopropenoates from a new reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the synthesized 1-(3,3-dimethylcyclohexyl) ethyl acetate was characterized by gas chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, and was found to have a sweet, woody, floral odor, indicating its application in fragrances . The thermal stability of compounds can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as was done for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .
Applications De Recherche Scientifique
1. Analytical Chemistry and Water Sample Testing
An ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method was developed to determine tetracyclines in water samples. This method involved using a mixture of ethyl acetate and 1-butyl-3-methylimidazolium hexafluorophosphate for isolating lanthanum(III) chelates of tetracyclines, significantly enhancing extraction efficiencies (Du et al., 2014).
2. Organic Synthesis and Chemical Characterization
In organic synthesis, the conversion of dicyclohexylammonium salts of protected amino acids to free acids was facilitated using a two-phase system involving ethyl acetate (Bodanszky & Bodanszky, 1994). Also, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a high-yielding Ugi four-component reaction, showcasing the versatility of ethyl acetate derivatives in chemical synthesis (Ganesh et al., 2017).
3. Phytochemical Analysis
Ethyl acetate extracts have been used in phytochemical analysis. For instance, the ethyl acetate fraction of Arum palaestinum Boiss. was analyzed, leading to the isolation of several compounds with significant antioxidant and anticancer activities (El-Desouky et al., 2007). Similarly, the ethyl acetate extract of Fagonia longispina was characterized by GC-MS, identifying compounds potentially responsible for the plant's antioxidant responses (Hamidi, 2016).
4. Medicinal Chemistry
In medicinal chemistry, compounds related to ethyl (1-aminocyclohexyl)acetate have been synthesized and evaluated for various biological activities. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was reported, with detailed characterization by various techniques, indicating potential applications in drug development (Sapnakumari et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(1-aminocyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9(12)8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOAERDQHDFUHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400791 |
Source


|
| Record name | ethyl (1-aminocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-aminocyclohexyl)acetate | |
CAS RN |
696645-77-9 |
Source


|
| Record name | ethyl (1-aminocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)











